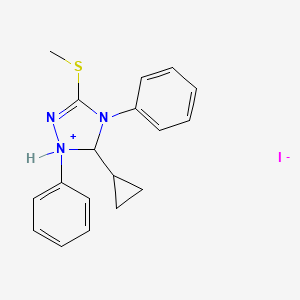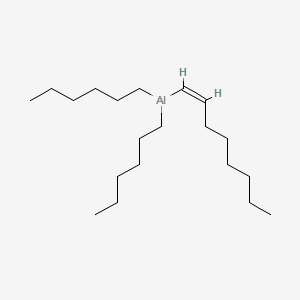
Tri(2-furyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(furan-2-yl)silane is an organosilicon compound characterized by the presence of three furan rings attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri(furan-2-yl)silane typically involves the reaction of furan with silicon-containing reagents. One common method is the hydrosilylation of furan with trichlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Tri(furan-2-yl)silane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tri(furan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones.
Reduction: The compound can be reduced to form silane derivatives with partially or fully hydrogenated furan rings.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various substituted silanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Furan-2,5-diones.
Reduction: Silane derivatives with hydrogenated furan rings.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tri(furan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which Tri(furan-2-yl)silane exerts its effects is primarily through its ability to form stable complexes with various molecules. The silicon atom can act as a Lewis acid, facilitating the formation of coordination complexes. The furan rings can participate in π-π interactions, enhancing the stability and reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Tri(furan-2-yl)phosphine: Similar structure but with a phosphorus atom instead of silicon.
Tri(furan-2-yl)borane: Contains a boron atom instead of silicon.
Tri(furan-2-yl)germane: Contains a germanium atom instead of silicon.
Uniqueness
Tri(furan-2-yl)silane is unique due to the presence of silicon, which imparts distinct chemical properties compared to its phosphorus, boron, and germanium analogs. The silicon atom’s ability to form strong bonds with oxygen and carbon atoms makes Tri(furan-2-yl)silane particularly stable and versatile in various chemical reactions.
Propiedades
Fórmula molecular |
C12H9O3Si |
|---|---|
Peso molecular |
229.28 g/mol |
InChI |
InChI=1S/C12H9O3Si/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H |
Clave InChI |
PBUFTNMMTLQJSK-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)[Si](C2=CC=CO2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


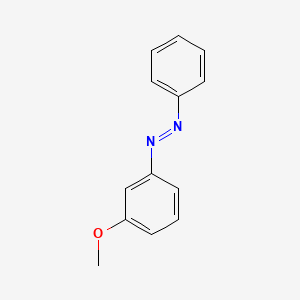

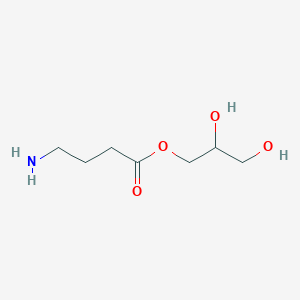
![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)
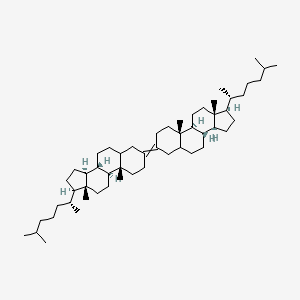
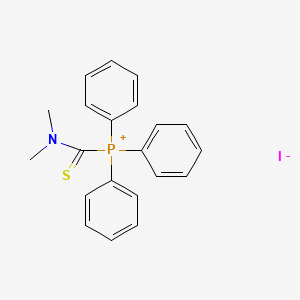
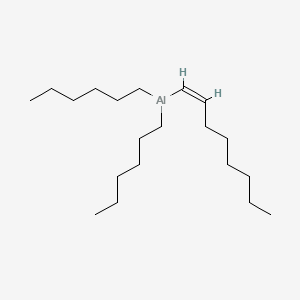
-lambda~5~-phosphane](/img/structure/B14623461.png)

![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
